molecular formula C13H20O B14218791 6-Octenal, 3-ethenyl-3,7-dimethyl-2-methylene- CAS No. 807371-42-2

6-Octenal, 3-ethenyl-3,7-dimethyl-2-methylene-

Cat. No.: B14218791
CAS No.: 807371-42-2
M. Wt: 192.30 g/mol
InChI Key: PHIGITAHSLQNLU-UHFFFAOYSA-N
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Description

6-Octenal, 3-ethenyl-3,7-dimethyl-2-methylene-: is an organic compound with the molecular formula C11H18O and a molecular weight of 166.26 g/mol . It is also known by other names such as 2-methylenecitronellal and 3,7-dimethyl-2-methylene-6-octenal . This compound is characterized by its unique structure, which includes an aldehyde group and multiple double bonds, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Octenal, 3-ethenyl-3,7-dimethyl-2-methylene- typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as citronellal or related compounds.

    Reaction Conditions: The key steps involve aldol condensation and subsequent dehydration reactions under controlled conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of advanced separation techniques such as distillation and chromatography helps in isolating the desired product .

Chemical Reactions Analysis

Types of Reactions: 6-Octenal, 3-ethenyl-3,7-dimethyl-2-methylene- undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromic acid (H2CrO4)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), Hydrogen halides (HCl, HBr)

Major Products Formed:

Scientific Research Applications

Chemistry: 6-Octenal, 3-ethenyl-3,7-dimethyl-2-methylene- is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and antifungal properties .

Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including anti-inflammatory and anticancer activities .

Industry: In the industrial sector, 6-Octenal, 3-ethenyl-3,7-dimethyl-2-methylene- is used in the production of fragrances and flavors due to its pleasant aroma. It is also used in the manufacture of specialty chemicals .

Mechanism of Action

The mechanism of action of 6-Octenal, 3-ethenyl-3,7-dimethyl-2-methylene- involves its interaction with various molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The double bonds in the molecule also allow it to participate in addition reactions, further influencing its biological activity .

Comparison with Similar Compounds

Uniqueness: 6-Octenal, 3-ethenyl-3,7-dimethyl-2-methylene- is unique due to its combination of an aldehyde group and multiple double bonds, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound in various applications .

Properties

CAS No.

807371-42-2

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

3-ethenyl-3,7-dimethyl-2-methylideneoct-6-enal

InChI

InChI=1S/C13H20O/c1-6-13(5,12(4)10-14)9-7-8-11(2)3/h6,8,10H,1,4,7,9H2,2-3,5H3

InChI Key

PHIGITAHSLQNLU-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(C)(C=C)C(=C)C=O)C

Origin of Product

United States

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